molecular formula C5H11NO2 B2802768 ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol CAS No. 1354427-84-1

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol

Cat. No. B2802768
CAS RN: 1354427-84-1
M. Wt: 117.148
InChI Key: UEOVIIQBMQIOGG-CRCLSJGQSA-N
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Description

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol, also known as 4-ATFM, is a chiral building block used in the synthesis of various bioactive compounds. It is a white crystalline solid that has attracted attention due to its unique properties and potential applications in pharmaceutical and chemical industries.

Advantages and Limitations for Lab Experiments

The advantages of using ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol in lab experiments include its high enantioselectivity, low toxicity, and versatility in the synthesis of various bioactive compounds. However, the limitations include its high cost and the requirement for chiral ligands in the synthesis process.

Future Directions

There are several future directions for the research and development of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol. These include the investigation of its potential applications in drug discovery and development, the development of new synthesis methods to reduce the cost and increase the efficiency of production, and the exploration of its potential applications in the development of chiral sensors and molecular recognition systems. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol can be achieved through several methods, including the catalytic hydrogenation of the corresponding furan derivative, the reduction of the corresponding ketone, and the reductive amination of the corresponding aldehyde. The most common method involves the reduction of 4-oxotetrahydrofuran with sodium borohydride in the presence of a chiral ligand to obtain the desired chiral product.

Scientific Research Applications

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol has been widely used as a chiral building block in the synthesis of various bioactive compounds, including antiviral agents, anticancer drugs, and antibiotics. It has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. In addition, this compound has been investigated for its potential applications in the development of chiral sensors and molecular recognition systems.

properties

IUPAC Name

[(3S,4S)-4-aminooxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOVIIQBMQIOGG-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354427-84-1
Record name rac-[(3R,4R)-4-aminooxolan-3-yl]methanol
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